(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide is a Schiff base compound characterized by the presence of an imine or azomethine group (-CH=N-). Schiff bases are synthesized by the condensation reaction of carbonyl compounds (aldehydes or ketones) with compounds containing an amine moiety
Preparation Methods
The synthesis of (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the reaction between an aromatic aldehyde and an amine. One common method involves the use of salicylaldehyde and aniline in the presence of acetic acid, which is stirred at room temperature for a specific duration . The reaction conditions can vary, including catalyst-free, reflux, microwave irradiation, and ultrasonic conditions . Industrial production methods may involve scaling up these laboratory procedures with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The electrophilic carbon and nucleophilic nitrogen in the C=N imine bond provide excellent binding opportunities with different nucleophiles and electrophiles . This interaction can inhibit the activity of specific enzymes or interfere with DNA replication, leading to its biological effects .
Comparison with Similar Compounds
(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide can be compared with other Schiff base compounds, such as:
- **N,N-dimethyl-4-[(Z)-(4-nitrophenyl)imino]methyl]aniline (ABS1)
- **4-[(Z)-(2-chlorophenyl)imino]methyl]-N,N-dimethylaniline (ABS2)
- **4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline (ABS3)
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
6-nitro-2-phenyliminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-15(20)13-9-10-8-12(19(21)22)6-7-14(10)23-16(13)18-11-4-2-1-3-5-11/h1-9H,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGUQOHQGFDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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